N-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide
Description
Properties
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-13-12-14(2)21-18(20-13)22-17(19)24-10-8-23(9-11-24)15-4-6-16(25-3)7-5-15/h4-7,12H,8-11H2,1-3H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVICWFHCELNJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N2CCN(CC2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the reaction of the pyrimidine derivative with piperazine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Addition of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the piperazine derivative reacts with a methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
N-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₄N₆O
- Molecular Weight : 340.4 g/mol
- CAS Number : 674363-57-6
The compound features a pyrimidine ring, a piperazine moiety, and a methoxyphenyl group, which contribute to its biological properties. The structure can be represented as follows:
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : The compound has been shown to promote axonal growth and angiogenesis, making it a candidate for treating central nervous system injuries and ischemic heart disease.
- Phosphodiesterase Inhibition : Similar compounds have been linked to the inhibition of phosphodiesterases (PDEs), particularly PDE4, which plays a crucial role in regulating cAMP levels in cells. This inhibition can lead to anti-inflammatory effects and improved cognitive function .
- Serotonin Receptor Activity : Compounds with piperazine structures often interact with serotonin receptors (5-HT), suggesting potential applications in treating mood disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Neuroprotective Study : A study demonstrated that a related compound significantly improved recovery in models of ischemic injury by enhancing angiogenesis and neuronal survival.
- PDE Inhibition Research : Research on selective PDE inhibitors has shown promise in treating cognitive deficits associated with neurodegenerative diseases. For instance, compounds similar to this compound exhibited IC50 values in the low nanomolar range against PDE enzymes .
- Serotonergic Activity Evaluation : A series of piperazine derivatives were tested for their binding affinity to serotonin receptors, with some showing high potency as 5-HT1A ligands .
Q & A
Basic: What are the key considerations for synthesizing N-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide with high purity?
Methodological Answer:
- Reagent Selection : Use substituted pyrimidine and piperazine precursors with electron-withdrawing groups (e.g., nitro or carbonyl) to enhance reactivity. For example, 4-methoxyphenylpiperazine derivatives can be coupled with 4,6-dimethylpyrimidin-2-yl isothiocyanate under anhydrous conditions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol or acetonitrile to achieve >98% purity. Monitor purity via HPLC with UV detection at 254 nm .
- Characterization : Validate structure using - and -NMR to confirm substituent positions (e.g., δ ~8.8 ppm for pyrimidine protons, δ ~3.9 ppm for methoxy groups) and ESI-MS for molecular ion verification .
Advanced: How can structural contradictions in crystallographic data for this compound be resolved?
Methodological Answer:
- Software Tools : Use SHELXL for refinement, which handles anisotropic displacement parameters and twinning. For ambiguous electron density maps (e.g., disordered methoxyphenyl groups), apply restraints on bond lengths and angles .
- Validation : Cross-check with ORTEP-3 to visualize anisotropic ellipsoids and hydrogen-bonding networks. For example, intramolecular N–H⋯N bonds in piperazine-pyrimidine systems stabilize the conformation .
- Data Sources : Compare with analogous structures (e.g., N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide) to identify systematic errors in space group assignment .
Basic: What spectroscopic techniques are critical for confirming the functional groups in this compound?
Methodological Answer:
- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1630–1660 cm and NH bending vibrations at ~3250 cm. Methoxy groups show C-O-C stretches near 1250 cm .
- NMR : Use -NMR to resolve diastereotopic protons in the piperazine ring (δ 3.2–3.9 ppm) and -NMR to detect quaternary carbons (e.g., pyrimidine C2 at δ ~160 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H] at m/z ~450–500) and fragments (e.g., loss of methoxyphenyl group) .
Advanced: How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to targets like G-protein-coupled receptors (GPCRs). The piperazine moiety often interacts with hydrophobic pockets, while pyrimidine forms hydrogen bonds .
- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability of ligand-receptor complexes. Focus on RMSD values <2 Å for the methoxyphenyl group .
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. nitro groups) on logP and IC values using datasets from similar sulfonamide derivatives .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential irritation (category 2 hazard) .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF, acetonitrile).
- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste. Avoid water to prevent hydrolysis of the carboximidamide group .
Advanced: How to analyze intermolecular interactions in co-crystals of this compound?
Methodological Answer:
- X-ray Diffraction : Collect high-resolution (<1.0 Å) data at 100 K. Use WinGX for data integration and PLATON to detect π-π stacking (e.g., between pyrimidine and aromatic co-formers) .
- Hirshfeld Surface Analysis : Map close contacts (e.g., C-H⋯O interactions from methoxy groups) using CrystalExplorer. Compare fingerprint plots with similar piperazine derivatives .
- Thermal Analysis : Perform TGA/DSC to assess stability of co-crystals. Melting points >150°C indicate strong lattice interactions .
Basic: What are the standard conditions for storing this compound to ensure stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the methoxyphenyl group .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the carboximidamide moiety.
- Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to minimize freeze-thaw cycles .
Advanced: How to reconcile discrepancies in biological assay data across studies?
Methodological Answer:
- Assay Optimization : Standardize cell lines (e.g., HEK293 for receptor binding) and incubation times (24–48 hrs). Control for solvent effects (e.g., DMSO <0.1%) .
- Data Normalization : Use Z-factor analysis to validate high-throughput screening results. For IC variations >10%, re-test with SPR (surface plasmon resonance) for direct binding kinetics .
- Meta-Analysis : Compare with structurally related compounds (e.g., N-arylpiperazine sulfonamides) to identify trends in potency vs. substituent electronegativity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
